molecular formula C15H14N2O3 B12518943 2-(Benzylamino)-1-(4-nitrophenyl)ethanone CAS No. 743456-76-0

2-(Benzylamino)-1-(4-nitrophenyl)ethanone

Cat. No.: B12518943
CAS No.: 743456-76-0
M. Wt: 270.28 g/mol
InChI Key: PJTPPDATHOFIPF-UHFFFAOYSA-N
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Description

2-(Benzylamino)-1-(4-nitrophenyl)ethanone is an organic compound that features a benzylamino group attached to an ethanone backbone, with a nitrophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-1-(4-nitrophenyl)ethanone typically involves the reaction of benzylamine with 4-nitroacetophenone. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-1-(4-nitrophenyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrobenzyl ketones.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The benzylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Nitrobenzyl ketones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzylamino derivatives.

Scientific Research Applications

2-(Benzylamino)-1-(4-nitrophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-1-(4-nitrophenyl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylamino)-3,5-dinitro-N-(4-nitrophenyl)benzamide: Similar structure with additional nitro groups.

    N-(4-nitrophenyl)benzylamine: Lacks the ethanone backbone but contains the benzylamino and nitrophenyl groups.

Uniqueness

2-(Benzylamino)-1-(4-nitrophenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

743456-76-0

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

2-(benzylamino)-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C15H14N2O3/c18-15(11-16-10-12-4-2-1-3-5-12)13-6-8-14(9-7-13)17(19)20/h1-9,16H,10-11H2

InChI Key

PJTPPDATHOFIPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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